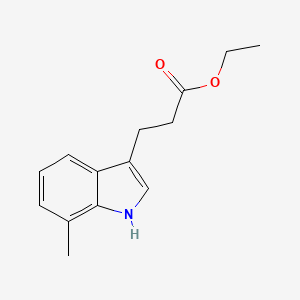

Ethyl 3-(7-Methyl-3-indolyl)propanoate

Description

Indole-containing compounds are widely studied for their roles in pharmaceuticals, agrochemicals, and fragrance chemistry .

Properties

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

ethyl 3-(7-methyl-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C14H17NO2/c1-3-17-13(16)8-7-11-9-15-14-10(2)5-4-6-12(11)14/h4-6,9,15H,3,7-8H2,1-2H3 |

InChI Key |

XLMFJXHDZIVCMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CNC2=C(C=CC=C12)C |

Origin of Product |

United States |

Preparation Methods

Condensation of 7-Methylindole with Ethyl Acrylate

One common approach involves the Michael addition-type condensation of 7-methylindole with ethyl acrylate under specific conditions to form Ethyl 3-(7-Methyl-3-indolyl)propanoate. This method leverages the nucleophilicity of the indole 3-position to attack the activated double bond of ethyl acrylate, forming the propanoate ester linkage directly.

Nucleophilic Substitution Using Lithium Diisopropylamide (LDA)

A more controlled synthetic route involves the generation of a nucleophilic intermediate from 7-methylindole derivatives using lithium diisopropylamide (LDA) as a strong base. This intermediate then undergoes nucleophilic substitution with an alkyl bromide to introduce the propanoate chain. Subsequent hydrolysis and esterification steps yield the target ester compound.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Deprotonation | LDA in THF at −78 °C | Formation of nucleophilic indole intermediate |

| Alkylation | Alkyl bromide addition | Intermediate alkylated product |

| Hydrolysis & Esterification | NaOH/MeOH at 75 °C, acidification, extraction | This compound (54–78% yield) |

Fischer Indolization Followed by Esterification

Another classical approach is the Fischer indole synthesis, where substituted phenylhydrazines react with ketoesters or ketoacids to form indole-3-carboxylates. Subsequent base-catalyzed esterification or acylation steps convert these intermediates into the desired ethyl esters.

- The Fischer indolization step forms the indole core with substitution at the 3-position.

- Esterification can be performed using acid chlorides or direct ester hydrolysis and re-esterification.

- Microwave-assisted heating accelerates the reaction, improving yields and reducing reaction times.

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Fischer indolization | Phenylhydrazine hydrochlorides, ketoesters, AcOH, 80 °C or microwave | >55% |

| Esterification | BOP-Cl/triethylamine, methanol, room temp | >85% |

| Hydrolysis (if needed) | Trimethyltin hydroxide, microwave heating | Variable |

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Yield Range |

|---|---|---|---|---|

| Condensation with Ethyl Acrylate | 7-Methylindole, ethyl acrylate | Base or acid catalysis | Direct formation, simple setup | Moderate |

| LDA-mediated Alkylation | 7-Methylindole derivative, alkyl bromide | LDA, THF, low temp, NaOH hydrolysis | High selectivity, moderate to high yield | 54–78% |

| Fischer Indolization + Esterification | Phenylhydrazine hydrochlorides, ketoesters | AcOH or microwave heating, BOP-Cl, MeOH | Well-established, scalable | >55–85% |

| C7-Selective Boronation (precursor step) | Indole derivatives, pinacolborane | Iridium catalyst, THF, AcOH, Pd(OAc)2 | Enables 7-substitution | 60–66% (for boronation) |

Research Findings and Optimization

- Microwave-assisted Fischer indolization significantly reduces reaction times from hours to minutes while maintaining high yields (~80%).

- The LDA-mediated alkylation method offers good control over regioselectivity and functional group tolerance, with yields up to 78%.

- Boronation strategies for 7-substitution provide a versatile platform for synthesizing 7-methylindole derivatives, which are crucial intermediates for this compound synthesis.

- Purification is typically achieved by flash column chromatography using silica gel with mixtures of ethyl acetate, hexanes, or dichloromethane.

Chemical Reactions Analysis

MFCD31977916 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate, while reduction reactions might use reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

MFCD31977916 has a wide range of scientific research applications. In chemistry, it is used for studying reaction mechanisms and developing new synthetic methodologies. In biology, it plays a role in understanding cellular processes and interactions. In medicine, it is explored for its potential therapeutic effects, particularly in the development of new drugs. Industrially, MFCD31977916 is utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of MFCD31977916 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

Methyl 3-(7-Methyl-3-indolyl)propanoate

- Structure : Differs only in the ester group (methyl instead of ethyl).

- Molecular Formula: C₁₃H₁₅NO₂; Molecular Weight: 217.26 g/mol .

Ethyl 3-(Methylthio)propanoate

- Source : Identified as a major aroma compound in pineapple pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹) .

- Role: Contributes to fruity/ester-like aromas, unlike the indole-based this compound, which may have more specialized applications (e.g., drug discovery).

- Structural Contrast : The methylthio (-SMe) group replaces the indole ring, drastically altering reactivity and odor profile.

Ethyl 3-[5-(Aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate (IIIe)

- Bioactivity: Exhibits antibacterial and antifungal properties when modified with aminopyridines or hydrazide groups .

- Comparison: The thiazolidinone-thioxo moiety introduces heterocyclic complexity, whereas the indole group in this compound may enhance interactions with biological targets like serotonin receptors or enzymes.

Ethyl 3-(4-Methyl-2-oxo-7-propoxychromen-3-yl)propanoate

- Molecular Formula : C₁₈H₂₂O₅; Molecular Weight: 318.4 g/mol; XLogP3: 3.1 .

- Key Differences: The chromene ring system increases molecular weight and lipophilicity (higher XLogP3) compared to the indole derivative. Potential applications in photochemistry or as a fluorophore due to the chromene core.

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₄H₁₇NO₂ | 231.29 (estimated) | ~2.8* | Indole, ethyl ester |

| Mthis compound | C₁₃H₁₅NO₂ | 217.26 | ~2.3* | Indole, methyl ester |

| Ethyl 3-(methylthio)propanoate | C₆H₁₂O₂S | 148.22 | 1.2 | Methylthio, ethyl ester |

| Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate | C₁₈H₂₂O₅ | 318.4 | 3.1 | Chromene, ethyl ester |

*Estimated using analogous compounds.

Research Findings and Implications

- Synthetic Routes: this compound may be synthesized via esterification or coupling reactions similar to those used for Ethyl 3-(4-hydroxyphenyl)-2-(...)propanoate (e.g., azide-alkyne cycloaddition) .

- Bioactivity Potential: The indole moiety suggests possible neuroactive or antimicrobial properties, akin to modified thiazolidinone derivatives .

- Stability and Solubility : Compared to chromene-based analogs, the indole derivative likely has lower thermal stability but better aqueous solubility due to the polarizable nitrogen in the indole ring.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for Ethyl 3-(7-Methyl-3-indolyl)propanoate, and how can reaction conditions be optimized?

- Answer : The compound is synthesized via Fischer indole synthesis , where phenylhydrazine derivatives condense with ketones or aldehydes under acidic conditions. For example, starting materials like 7-methylindole derivatives and ethyl 3-bromopropanoate are reacted in refluxing ethanol with sulfuric acid as a catalyst . Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), acid strength, and reaction time. Yields are improved through recrystallization or column chromatography (e.g., PE/EtOAc solvent systems) .

Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment?

- Answer :

- NMR (1H/13C and HSQC) : Identifies indole ring substitution patterns (e.g., methyl group at position 7) and ester linkage confirmation via carbonyl signals (~δ 170 ppm in 13C NMR) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z ≈ 231.29 for C14H17NO2) and fragmentation patterns .

- GC-FID/MS : Validates monomeric purity in complex mixtures, as demonstrated in lignin-derived analogs .

Q. What preliminary biological activities are reported for structurally related indole esters?

- Answer : Indole derivatives with methyl and ester substituents show anti-inflammatory , antimicrobial , and enzyme inhibitory activities. For example:

- Methyl-substituted indoles inhibit cyclooxygenase-2 (COX-2) in vitro, assessed via enzyme-linked immunosorbent assays (ELISA) .

- Antiproliferative effects are tested using MTT assays on cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during esterification or indole functionalization?

- Answer : Contradictions (e.g., inconsistent yields or side products) arise from competing reaction pathways. Mitigation strategies include:

- Kinetic vs. thermodynamic control : Adjusting temperature (e.g., lower temps favor kinetic products) .

- Cross-validation with HSQC NMR and GC-FID/MS : Detects intermediates and confirms product stability .

- Computational modeling (DFT) : Predicts regioselectivity in indole alkylation .

Q. What industrial-scale challenges exist for synthesizing this compound, and how are they addressed?

- Answer : Scaling up Fischer indole synthesis faces:

- Heat dissipation : Solved via continuous flow reactors, which enhance mixing and temperature control .

- Catalyst recycling : Heterogeneous metal catalysts (e.g., Pd/C) stabilize intermediates and reduce waste .

- Purity bottlenecks : Simulated moving bed (SMB) chromatography improves separation efficiency .

Q. How do substituent positions (e.g., 7-methyl vs. 6-methyl) impact biological activity?

- Answer : Positional isomerism alters steric and electronic effects. For example:

- 7-Methyl : Enhances lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .

- 6-Methyl : Reduces steric hindrance, increasing binding affinity to cytochrome P450 enzymes .

- Experimental validation : Comparative IC50 assays and molecular docking studies .

Methodological Insights

Q. What analytical workflows are recommended for tracking reaction intermediates?

- Answer :

- Real-time monitoring : Use inline FTIR or Raman spectroscopy to detect transient species .

- Quenching studies : Halt reactions at intervals and analyze intermediates via LC-MS .

- Isotopic labeling (e.g., 13C) : Traces carbon migration during cyclization .

Q. How can computational tools predict the compound’s interaction with biological targets?

- Answer :

- Molecular dynamics (MD) simulations : Model binding to receptors (e.g., serotonin receptors) over nanosecond timescales .

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with bioactivity .

Data Contradiction Analysis

Q. Why do NMR and MS data sometimes conflict in characterizing indole ester derivatives?

- Answer : Discrepancies arise from:

- Tautomerism : Indole NH protons exchange rapidly, broadening NMR signals, while MS detects the dominant tautomer .

- Ionization artifacts : MS adducts (e.g., Na+ or K+) may skew molecular weight readings .

- Resolution limits : Low-field NMR (e.g., 300 MHz) may fail to resolve overlapping signals, whereas high-resolution MS clarifies .

Comparative Table: Key Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.